molecular formula C22H19N5OS B11247893 N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B11247893
M. Wt: 401.5 g/mol
InChI Key: XZKGVGOPVVFYEJ-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide is an organic compound belonging to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group. This specific compound has a complex structure that includes a pyrimidine ring, a phenyl group, and a thiophene ring, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to DNA, altering its replication and transcription processes. This binding can lead to the inhibition of tumor growth by preventing angiogenesis and inducing cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide stands out due to its unique combination of a pyrimidine ring, phenyl group, and thiophene ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H19N5OS/c1-15-14-20(24-16-6-3-2-4-7-16)27-22(23-15)26-18-11-9-17(10-12-18)25-21(28)19-8-5-13-29-19/h2-14H,1H3,(H,25,28)(H2,23,24,26,27)

InChI Key

XZKGVGOPVVFYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)NC4=CC=CC=C4

Origin of Product

United States

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